

Lafadofensine's Interaction with Monoamine Transporters: A Comparative Analysis

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Compound of Interest

Compound Name: *Lafadofensine*

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[City, State] – [Date] – A comprehensive analysis of the monoamine transporter inhibitor **Lafadofensine** (also known as Amitifadine or DOV-21,947) reveals its distinct cross-reactivity profile. This guide provides researchers, scientists, and drug development professionals with a comparative overview of **Lafadofensine**'s binding affinity and inhibitory potency at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), alongside data for other relevant compounds.

Quantitative Comparison of Monoamine Transporter Inhibition

The following table summarizes the in vitro binding affinities (K_i) and inhibitory concentrations (IC_{50}) of **Lafadofensine** and other selected monoamine reuptake inhibitors for human DAT, SERT, and NET. This data allows for a direct comparison of their potency and selectivity.

Compound	DAT Ki (nM)	SERT Ki (nM)	NET Ki (nM)	DAT IC50 (nM)	SERT IC50 (nM)	NET IC50 (nM)	SERT/DAT Selectivity Ratio (IC50)
Lafadofensine (Amitifadine)	213	99	262	96	12	23	0.125
Cocaine	-	-	-	305	300	222	0.98
Duloxetine	369	4.6	16	-	-	-	0.012
Nefopam	531	29	33	-	-	-	0.055

Data for **Lafadofensine** (Amitifadine) obtained from studies using human embryonic kidney (HEK) cells expressing the respective human recombinant transporters[1][2]. Data for other compounds are provided for comparative purposes[1]. The SERT/DAT selectivity ratio is calculated from the IC50 values (SERT IC50 / DAT IC50).

Experimental Methodology: Radioligand Binding and Uptake Inhibition Assays

The binding affinities (Ki) and functional potencies (IC50) of **Lafadofensine** for the human monoamine transporters were determined using established in vitro pharmacological assays.

Cell Culture and Transporter Expression: Human Embryonic Kidney (HEK293) cells were utilized, which were stably transfected to express the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET). These cells provide a controlled system for studying the interaction of compounds with individual transporters.

Radioligand Binding Assays (for Ki values): Competitive radioligand binding assays were performed to determine the affinity of **Lafadofensine** for each transporter. This method

involves incubating membranes prepared from the transporter-expressing HEK cells with a specific radiolabeled ligand (a molecule that binds to the transporter and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (**Lafadofensine**).

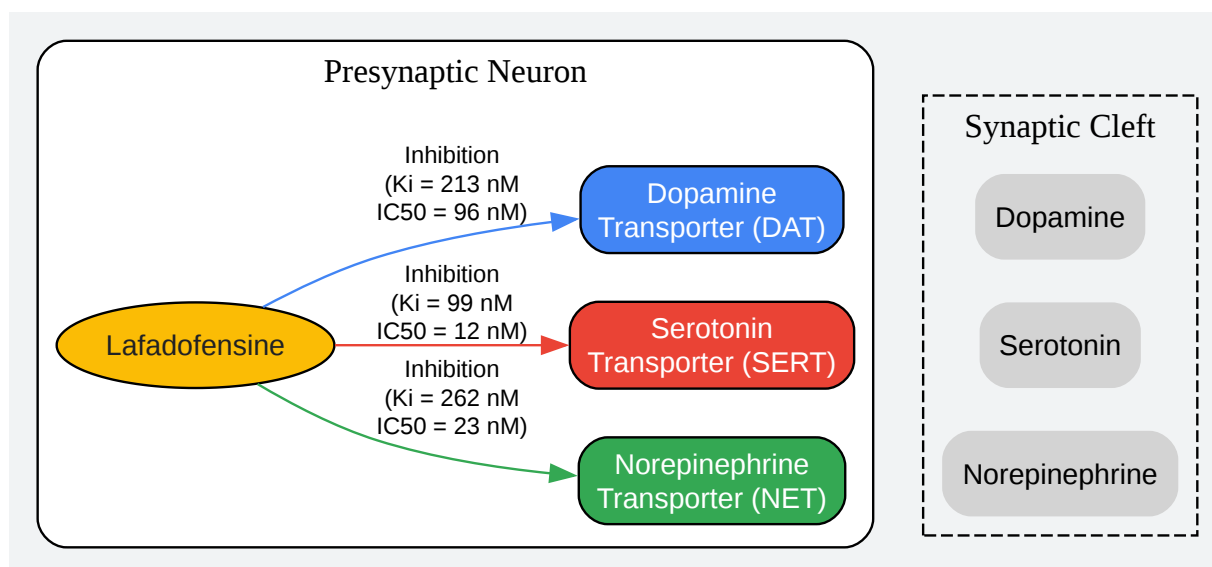
The principle is that the unlabeled compound will compete with the radioligand for binding to the transporter. By measuring the displacement of the radioligand at different concentrations of **Lafadofensine**, the inhibition constant (K_i) can be calculated. The K_i value represents the concentration of the drug that occupies 50% of the transporters in the absence of the radioligand, providing a measure of the drug's binding affinity.

Uptake Inhibition Assays (for IC₅₀ values): To assess the functional potency of **Lafadofensine**, neurotransmitter uptake inhibition assays were conducted. In these experiments, the transporter-expressing HEK cells were incubated with **Lafadofensine** at various concentrations before the addition of a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

The ability of **Lafadofensine** to block the reuptake of the radiolabeled neurotransmitter into the cells was then measured. The concentration of **Lafadofensine** that produces 50% inhibition of the monoamine uptake is the IC₅₀ value. This value reflects the functional potency of the compound as a reuptake inhibitor.

Visualizing Lafadofensine's Interaction with Monoamine Transporters

The following diagram illustrates the interaction of **Lafadofensine** with the dopamine, serotonin, and norepinephrine transporters at the presynaptic terminal.



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Caption: **Lafadofensine's** inhibitory action on DAT, SERT, and NET.

This guide provides a foundational understanding of **Lafadofensine's** cross-reactivity with key monoamine transporters. For further in-depth analysis, researchers are encouraged to consult the primary literature cited.

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References

- 1. Amitifadine, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amitifadine - Wikipedia [en.wikipedia.org]
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